molecular formula C11H14Cl2N2O B1433311 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride CAS No. 1803586-38-0

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride

Cat. No.: B1433311
CAS No.: 1803586-38-0
M. Wt: 261.14 g/mol
InChI Key: MOYYIWDTIFPWRZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride (CAS: 1803586-38-0) is a chemical compound with the molecular formula C 11 H 14 Cl 2 N 2 O and a molecular weight of 261.15 g/mol . This benzaldehyde derivative is a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure, featuring a reactive aldehyde group, a chloro substituent, and a piperazine ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly through nucleophilic addition and substitution reactions. The compound is offered with the MDL number MFCD28023802 . As a key research chemical, it is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. This product requires cold-chain transportation to ensure stability and is typically shipped from global stockpoints to ensure researcher access . Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-chloro-6-piperazin-1-ylbenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c12-10-2-1-3-11(9(10)8-15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYYIWDTIFPWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride typically involves nucleophilic aromatic substitution (SNAr) of a chloro-substituted benzaldehyde derivative with piperazine. The reaction is usually conducted in alcoholic solvents or mixed solvent systems under controlled temperature to facilitate substitution of the chlorine atom by the piperazinyl group.

Stepwise Preparation Method

2.1 Starting Materials

  • 2-Chloro-6-nitrobenzaldehyde or 1-chloro-2-nitrobenzene derivatives (as precursors for amine substitution)
  • Piperazine (free base or hydrate)
  • Solvents: Methanol, ethanol, or mixed alcohol/water systems
  • Acid for salt formation: Hydrogen chloride (HCl) or other suitable acids for hydrochloride salt precipitation

2.2 Reaction Steps

Step Description Conditions Notes
1 Nucleophilic substitution of chloro group by piperazine React 1-chloro-2-nitrobenzene or 2-chloro-6-nitrobenzaldehyde with piperazine in alcohol/water mixture (e.g., MeOH or EtOH) at 0–150 °C, preferably ~70 °C Piperazine can act as base or additional base like Na2CO3/K2CO3 may be added to improve yield
2 Reduction of nitro group to amino group (if starting from nitro derivative) Catalytic hydrogenation (Pd, Ni, or Pt catalyst) or chemical reduction using sodium dithionite, thiourea dioxide, or sodium hydroxymethanesulfinate Reduction often done in alcohol solvents to maintain solubility
3 Conversion to hydrochloride salt Treatment with HCl in suitable solvent to precipitate hydrochloride salt Improves compound stability and isolation

This sequence is supported by patent literature describing analogous piperazine substitutions on chlorinated aromatic rings and subsequent reductions to amines, which can be adapted to benzaldehyde derivatives.

Specific Example from Patents

A representative synthesis involves:

  • Reacting 1-chloro-2-nitrobenzene with piperazine in methanol at about 70 °C to yield 1-(2-nitrophenyl)piperazine intermediate.
  • Reduction of the nitro group to the corresponding aniline (2-(piperazin-1-yl)aniline) by catalytic hydrogenation or chemical reductants.
  • Subsequent functionalization or direct isolation as hydrochloride salt.

Although this example focuses on nitro to amino conversion, the analogous substitution on 2-chloro-6-nitrobenzaldehyde would yield 2-chloro-6-(piperazin-1-yl)benzaldehyde after reduction and salt formation.

Alternative Preparation Routes

  • Direct substitution of 2-chloro-6-benzaldehyde with piperazine under reflux in alcohol solvents without the nitro intermediate, followed by salt formation.
  • Use of protecting groups or selective reduction steps if other functional groups are present.
  • Employing reductive amination techniques if aldehyde functionalization is desired post piperazine coupling.

Reaction Conditions and Yields

Parameter Typical Range/Value Remarks
Solvent Methanol, Ethanol, or MeOH/H2O Alcohols preferred for solubility
Temperature 0 °C to 150 °C (commonly ~70 °C) Controls reaction rate and selectivity
Reaction Time 2 to 24 hours Monitored by TLC or HPLC
Base Piperazine itself or Na2CO3/K2CO3 Facilitates nucleophilic substitution
Reducing agents Pd/C hydrogenation, Na2S2O4, Rongalite For nitro to amino reduction
Yield Typically 60–85% (literature varies) Dependent on purity of starting materials

Analytical Confirmation

  • NMR Spectroscopy : Characteristic signals for aldehyde proton (~9–10 ppm) and piperazine methylene protons (~2.5–3.5 ppm).
  • Mass Spectrometry : Molecular ion peak matching expected molecular weight.
  • HPLC : Purity verification, often >95%.
  • Salt Formation : Confirmed by melting point and elemental analysis consistent with hydrochloride salt.

Summary Table of Preparation Methods

Method No. Starting Material Reaction Type Key Reagents/Conditions Outcome
1 2-Chloro-6-nitrobenzaldehyde SNAr with piperazine Piperazine, MeOH, 70 °C, base (optional) 2-Chloro-6-(piperazin-1-yl)benzaldehyde intermediate
2 Nitro intermediate from Method 1 Reduction Pd/C hydrogenation or Na2S2O4 in alcohol Amino derivative or direct aldehyde form
3 Amino intermediate Salt formation HCl in suitable solvent Hydrochloride salt of target compound
4 2-Chloro-6-benzaldehyde Direct substitution Piperazine, reflux in alcohol Direct formation of piperazinylbenzaldehyde

Research Findings and Notes

  • The nucleophilic substitution on chlorinated benzaldehydes is facilitated by the electron-withdrawing aldehyde group activating the aromatic ring towards substitution.
  • Piperazine acts both as nucleophile and base, but addition of external bases can improve yields.
  • Reduction of nitro groups to amines is a critical step if nitro precursors are used, with catalytic hydrogenation preferred for cleaner reactions.
  • Formation of hydrochloride salt enhances compound stability and facilitates purification.
  • Reaction conditions such as solvent choice, temperature, and reaction time significantly influence yield and purity.
  • No direct, single-step synthesis of 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride is widely reported; the process typically involves multi-step synthesis with intermediate isolation or one-pot procedures combining substitution and reduction.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, leading to increased levels of these neurotransmitters in the brain .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and applications of analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Notes Reference
2-Chloro-6-(piperazin-1-yl)benzaldehyde HCl C₁₁H₁₃Cl₂N₂O 259.91 Benzaldehyde, Piperazine Pharmaceutical intermediate
2-Chloro-6-(piperidin-1-yl)benzaldehyde HCl C₁₂H₁₅Cl₂NO 260.16 Benzaldehyde, Piperidine Research reagent
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile C₁₀H₁₁ClN₄ 222.68 Pyridine, Nitrile, Piperazine Building block in synthesis
Pioglitazone HCl C₁₉H₂₀N₂O₃S·HCl 392.91 Thiazolidinedione, Piperazine Antidiabetic agent

Key Observations :

  • Piperazine vs.
  • Core Heterocycle : The pyridine core in 2-chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile introduces aromaticity and electron-withdrawing effects, contrasting with the benzaldehyde’s electrophilic aldehyde group .
  • Functional Group Reactivity : The aldehyde group in the target compound enables nucleophilic additions (e.g., reductive amination), while nitriles (as in the pyridine derivative) are typically involved in cycloaddition or hydrolysis reactions .

Physicochemical and Pharmacological Properties

  • Solubility : Piperazine-containing compounds generally exhibit higher aqueous solubility due to protonatable amines, especially as hydrochloride salts. The pyridine derivative’s nitrile group may reduce solubility compared to the aldehyde-containing target .
  • Bioactivity : Piperazine moieties are common in pharmaceuticals (e.g., cetirizine) for targeting histamine receptors. The target compound’s benzaldehyde group may limit direct bioactivity but enhance utility as a synthetic intermediate .
  • Stability : Aldehydes are prone to oxidation, necessitating stabilization as hydrochloride salts or storage under inert conditions, whereas piperidine/pyridine analogs are more stable .

Biological Activity

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a piperazine moiety attached to a benzaldehyde structure. Its chemical formula is C11_{11}H13_{13}ClN2_2O, with a molecular weight of approximately 232.69 g/mol.

Antimicrobial Activity

Research indicates that compounds with piperazine derivatives exhibit significant antimicrobial properties. For instance, in a study evaluating various piperazine derivatives, some showed enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin. Specifically, certain derivatives demonstrated up to 2.5-fold greater potency against specific bacterial strains at a minimum inhibitory concentration (MIC) of 10 μg/mL .

Anti-inflammatory Properties

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride has been evaluated for its anti-inflammatory activity. In one study, related piperazine compounds exhibited 65-87% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 10 μM , comparable to dexamethasone . This suggests that the compound may modulate inflammatory pathways effectively.

The biological effects of 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Cytokine Modulation : It appears to downregulate the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation; however, its structural features suggest it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several piperazine derivatives, including 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride. The results indicated that this compound had promising activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against resistant strains.

CompoundMIC (μg/mL)Activity Level
2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride10High
Ciprofloxacin25Moderate
Miconazole20Moderate

Anti-inflammatory Activity Assessment

In another study focused on anti-inflammatory properties, the compound was tested alongside other piperazine derivatives. The results showed significant inhibition rates in cytokine production:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride7580
Dexamethasone7184

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAR) reactions. For example:

  • Step 1: Reacting 2-chloro-6-fluorobenzaldehyde with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
  • Step 2: Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in ethanol.

Optimization Tips:

  • Use a molar excess of piperazine (1.5–2 equivalents) to drive the reaction to completion.
  • Catalytic iodide salts (e.g., KI) can enhance reaction rates by stabilizing transition states .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How can the purity and structural integrity of 2-chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride be confirmed?

Answer:

  • Purity Assessment:

    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥98% is acceptable for most research applications .
    • Elemental Analysis: Match experimental C, H, N, and Cl values to theoretical calculations (e.g., C: 52.1%, H: 5.2%, N: 12.1%, Cl: 19.3%).
  • Structural Confirmation:

    • 1H NMR: Key signals include aldehyde protons at δ 9.8–10.2 ppm and piperazine CH2 groups at δ 2.8–3.5 ppm .
    • ESI-MS: Molecular ion peak [M+H]+ at m/z 255.1 (free base) or [M-Cl]+ at m/z 219.1 for the hydrochloride salt .

Q. What are the solubility properties of this compound in common solvents, and how does this affect experimental design?

Answer:

  • Solubility Profile:

    SolventSolubility (mg/mL)
    Water10–15 (pH-dependent)
    Methanol50–60
    DMSO>100
    Ethyl Acetate<5
  • Experimental Implications:

    • Use DMSO for stock solutions in biological assays but confirm solvent compatibility with downstream assays.
    • For aqueous reactions, adjust pH to ≤3 to enhance solubility via protonation of the piperazine moiety .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during the synthesis of this compound?

Answer: Common side reactions include:

  • Over-alkylation: Piperazine may react with multiple aldehyde groups.
    • Mitigation: Use a stoichiometric ratio of 1:1 (aldehyde:piperazine) and lower reaction temperatures (60–80°C) .
  • Oxidation of Aldehyde: Aldehyde groups may oxidize to carboxylic acids under basic conditions.
    • Mitigation: Conduct reactions under inert atmosphere (N2/Ar) and avoid strong oxidizing agents .

Q. What analytical strategies are effective for identifying and quantifying trace impurities in this compound?

Answer:

  • LC-MS/MS: Detect impurities at ppm levels using a high-resolution mass spectrometer (e.g., Q-TOF). Common impurities include:
    • Unreacted precursor: 2-chloro-6-fluorobenzaldehyde (m/z 172.0).
    • Dimerized byproducts: Bis-piperazine adducts (m/z 400–450) .
  • NMR Relaxation Editing: Suppress signals from the main component to enhance impurity detection limits .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Answer:

  • Stability Data:

    ConditionHalf-Life (Days)Major Degradation Product
    25°C, dry>360None
    40°C, 75% RH90Oxidized aldehyde (acid)
    Aqueous pH 7.430Hydrolyzed piperazine
  • Recommendations:

    • Store at –20°C in airtight containers with desiccants.
    • Avoid prolonged exposure to light (UV degradation) .

Q. What computational methods can predict the reactivity of this compound in novel reaction systems?

Answer:

  • Density Functional Theory (DFT): Model the electronic structure to predict sites susceptible to nucleophilic/electrophilic attacks (e.g., aldehyde carbon and piperazine nitrogen).
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., solvent polarity effects on SNAR kinetics) .

Q. How can researchers design kinetic studies to elucidate the mechanism of piperazine incorporation?

Answer:

  • Variable Time Sampling: Quench aliquots at intervals (0, 1, 3, 6, 12 hrs) and analyze via HPLC to track substrate depletion.
  • Activation Energy Calculation: Perform reactions at 50°C, 70°C, and 90°C to construct an Arrhenius plot .
  • Isotopic Labeling: Use deuterated piperazine (D8-piperazine) to confirm bond formation via MS/MS fragmentation patterns .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride

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